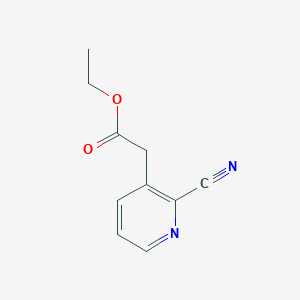

Ethyl 2-(2-cyanopyridin-3-YL)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

ethyl 2-(2-cyanopyridin-3-yl)acetate |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)6-8-4-3-5-12-9(8)7-11/h3-5H,2,6H2,1H3 |

InChI Key |

XIUCUCOLJZQBAN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(N=CC=C1)C#N |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Ethyl 2 2 Cyanopyridin 3 Yl Acetate

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of Ethyl 2-(2-cyanopyridin-3-YL)acetate reveals several plausible disconnection points, highlighting the key bond formations required for its assembly. The primary disconnection strategies focus on the formation of the pyridine (B92270) ring and the introduction of the ethyl acetate (B1210297) and cyano functionalities.

Strategy 1: C-C Bond Formation at the C3 Position

This approach involves the disconnection of the C-C bond between the pyridine ring and the acetate moiety. This retrosynthetic step leads to a 2-cyanopyridine (B140075) precursor, which can then be functionalized at the C3 position. The key challenge in this strategy lies in the regioselective introduction of the ethyl acetate group onto the pyridine ring.

Strategy 2: Pyridine Ring Construction

A more convergent approach involves the construction of the substituted pyridine ring from acyclic precursors. This strategy relies on well-established pyridine syntheses, such as the Hantzsch or Guareschi-Thorpe reactions, adapted to incorporate the required cyano and ethyl acetate functionalities. The key disconnections in this approach break the pyridine ring into simpler, readily available starting materials.

Strategy 3: Functional Group Interconversion

A third strategy considers the interconversion of functional groups on a pre-existing pyridine ring. For instance, a precursor with a different functional group at the C3 position could be transformed into the desired ethyl acetate moiety. This approach offers flexibility but may require additional synthetic steps.

Established Synthetic Routes and Mechanistic Considerations

Several established synthetic routes can be envisioned for the synthesis of this compound, leveraging both multi-step and one-pot strategies.

Multi-Step Approaches from Readily Available Precursors

Multi-step syntheses offer a robust and often high-yielding approach to the target molecule. A common strategy involves the initial synthesis of a 2-cyanopyridine core, followed by the introduction of the ethyl acetate group at the C3 position.

One potential route starts with the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, which are readily accessible through multi-component reactions. For instance, the reaction of an aldehyde, a ketone, malononitrile (B47326), and ammonium (B1175870) acetate can yield highly substituted 2-amino-3-cyanopyridines. ekb.egorgchemres.orgresearchgate.netijpsr.comscispace.comresearchgate.netresearchgate.netresearchgate.net The amino group can then be transformed into a leaving group, such as a diazonium salt, to facilitate the introduction of the ethyl acetate moiety via a Sandmeyer-type reaction or a transition-metal-catalyzed cross-coupling reaction.

Another multi-step approach could involve the direct C-H functionalization of 2-cyanopyridine. Transition-metal catalysis, particularly with palladium or rhodium, has emerged as a powerful tool for the direct arylation, alkylation, and alkenylation of pyridine C-H bonds. nih.govresearchgate.netnih.govslideshare.net While challenging due to the electron-deficient nature of the pyridine ring, specific directing groups can be employed to achieve regioselective functionalization at the C3 position.

One-Pot Synthesis Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. Several one-pot methodologies for the synthesis of functionalized pyridines have been reported and could be adapted for the synthesis of this compound. nih.govscispace.comnih.gov

A plausible one-pot strategy could involve a multi-component reaction of readily available starting materials. For example, a reaction between an appropriate aldehyde, ethyl cyanoacetate, an active methylene (B1212753) compound, and a source of ammonia (B1221849) could potentially lead to the formation of the desired substituted pyridine in a single step. benthamdirect.comresearchgate.net The mechanism of such a reaction would likely involve a series of condensation, Michael addition, and cyclization-aromatization steps.

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| Aldehyde, Ketone, Malononitrile, Ammonium Acetate | Ytterbium perfluorooctanoate [Yb(PFO)3] | 2-Amino-3-cyanopyridine derivatives | High | researchgate.net |

| Chalcone derivatives, Malononitrile, Ammonium Acetate | - | 2-Amino-3-cyanopyridine derivatives | - | ekb.eg |

| 2-Acetylpyridine, Cuminaldehyde, Ethyl cyanoacetate, Ammonium acetate | - | 3-Cyano-4-(4-isopropylphenyl)-6-(pyridin-2-yl)-1H-pyridine-2-one | - | benthamdirect.comresearchgate.net |

Novel and Advanced Synthetic Approaches

Recent advances in organic synthesis have focused on the development of more efficient, selective, and sustainable methods. These novel approaches could be applied to the synthesis of this compound to overcome the limitations of traditional methods.

Catalytic Reaction Development for Enhanced Efficiency

The development of novel catalytic systems is a key area of research for enhancing the efficiency of pyridine synthesis and functionalization. Transition-metal catalysis, particularly with earth-abundant metals, offers a promising avenue for developing more cost-effective and environmentally friendly processes. nih.govresearchgate.net Furthermore, the use of nanostructured catalysts can provide high activity and selectivity, as well as facile catalyst recovery and reuse. orgchemres.org

For the C-H functionalization of 2-cyanopyridine, the development of catalysts that can operate under milder conditions and with higher regioselectivity for the C3 position is a significant goal. Photocatalysis and electrocatalysis are also emerging as powerful tools for C-H activation and could be explored for this transformation.

| Catalyst | Reaction Type | Advantages | Reference |

| Ytterbium perfluorooctanoate [Yb(PFO)3] | One-pot synthesis of 2-amino-3-cyanopyridines | High yields, environmentally friendly | researchgate.net |

| Fe₃O₄@THAM-Mercaptopyrimidine magnetic nano-catalyst | Synthesis of 2-amino-3-cyanopyridine derivatives | Easy separation, reusability, high stability | orgchemres.org |

| Transition metals (Pd, Rh, etc.) | C-H functionalization of pyridines | Direct functionalization, atom economy | nih.govresearchgate.netnih.govslideshare.net |

Application of Sustainable Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. For the synthesis of this compound, several sustainable approaches can be considered.

One-pot reactions, as discussed earlier, are inherently more sustainable than multi-step syntheses as they reduce the number of unit operations and the amount of solvent and energy consumed. nih.govscispace.comnih.gov The use of greener solvents, such as water or bio-based solvents, or even solvent-free conditions, can significantly reduce the environmental footprint of the synthesis. researchgate.net Microwave-assisted synthesis has also been shown to accelerate reaction rates and improve yields in the synthesis of pyridine derivatives, often under solvent-free conditions. nih.gov

Furthermore, the use of renewable starting materials and the development of catalytic systems based on abundant and non-toxic metals are key aspects of a sustainable synthetic strategy. Atom-economic reactions, such as tandem reactions with 100% atom economy, represent the ideal in terms of resource efficiency. rsc.org

Purification and Isolation Techniques in Academic Research Contexts

The isolation and purification of the target compound, this compound, from crude reaction mixtures are critical steps to achieving the high purity required for subsequent analytical characterization and application in further research. Academic literature on the synthesis of cyanopyridine derivatives demonstrates the use of standard yet robust purification methodologies, primarily focusing on crystallization and column chromatography. The choice of technique is dictated by the physical properties of the compound and the nature of the impurities present.

Following synthesis, the initial workup typically involves quenching the reaction and removing the solvent under reduced pressure. The resulting crude product, which may be an oil or a solid, is then subjected to one or more purification steps.

Recrystallization

Recrystallization is a widely employed technique for purifying solid cyanopyridine derivatives. This method relies on the differences in solubility between the desired compound and impurities in a selected solvent system at varying temperatures. The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution, which is then allowed to cool slowly. The target compound preferentially crystallizes out, leaving impurities dissolved in the mother liquor.

In the context of related structures, such as 2-cyano-N-(aryl)acetamides and other heterocyclic compounds, ethanol (B145695) is a frequently cited solvent for recrystallization. nih.govekb.eg The process generally involves filtering the cooled mixture, washing the collected crystals with a small amount of cold solvent to remove residual impurities, and drying under vacuum. For analogous compounds, this technique has proven effective in yielding products of high purity. ekb.eg

Column Chromatography

For non-crystalline products or when impurities have similar solubility profiles to the target compound, column chromatography is the preferred method of purification. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.

For compounds structurally similar to this compound, silica (B1680970) gel is the standard stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate). The polarity of the eluent is carefully optimized to achieve effective separation. Progress of the separation is often monitored by Thin-Layer Chromatography (TLC). researchgate.net Research on related ethyl carboxylate-substituted heterocycles has demonstrated the efficacy of flash column chromatography with a hexane and ethyl acetate solvent system. mdpi.com

The following table summarizes purification parameters used for compounds with structural similarities to this compound, as reported in academic literature.

Table 1: Purification Parameters for Structurally Related Compounds

| Compound Class | Purification Method | Stationary Phase | Eluent System | Reference |

|---|---|---|---|---|

| Ethyl quinoline-carboxylates | Flash Column Chromatography | Silica gel | Hexane:Ethyl Acetate (9:1) | mdpi.com |

| 2-Amino-3-cyanopyridines | Thin-Layer Chromatography (Monitoring) | Not Specified | n-hexane:Acetone (10:4) | researchgate.net |

| Ethyl isothiazolo-pyridine-carboxylates | Crystallization | N/A | Ethyl acetate-petroleum ether | researchgate.net |

Combined and Other Techniques

In some instances, a combination of techniques is necessary to achieve the desired level of purity. For example, an initial purification by column chromatography might be followed by recrystallization of the collected fractions. Another technique mentioned in the context of purifying a related pentadienoate derivative is distillation under high vacuum, which is suitable for thermally stable, volatile liquid compounds. google.com The selection of the appropriate purification strategy is a crucial aspect of the synthetic process, ensuring the isolated this compound is suitable for accurate spectroscopic analysis and further synthetic transformations.

Chemical Reactivity and Derivatization Pathways of Ethyl 2 2 Cyanopyridin 3 Yl Acetate

Reactivity of the Ester Moiety

The ester group in Ethyl 2-(2-cyanopyridin-3-yl)acetate is a primary site for nucleophilic acyl substitution reactions. These transformations allow for the modification of the ester into other functional groups or for the exchange of the ethoxy component.

Transesterification is a process where the ethyl group of the ester is exchanged for the alkyl group of another alcohol. This reaction is typically catalyzed by either an acid or a base. The reaction equilibrium can be shifted toward the product by using the reacting alcohol as a solvent or by removing the ethanol (B145695) that is formed. biofueljournal.comresearchgate.net For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst like sulfuric acid would yield the corresponding methyl ester.

Table 1: Examples of Transesterification Reactions This table is for illustrative purposes and shows potential products from the transesterification of this compound.

| Reactant Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄ (acid) | Mthis compound |

| Propanol | NaOPr (base) | Propyl 2-(2-cyanopyridin-3-yl)acetate |

The ester can be cleaved through hydrolysis to yield 2-(2-cyanopyridin-3-yl)acetic acid and ethanol. researchgate.net This reaction can be performed under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon for nucleophilic attack by water. Subsequent proton transfers and elimination of ethanol yield the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification) : This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide ion, a strong base. The ethoxide then deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt. nih.gov An acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid. libretexts.org

Table 2: Conditions for Ester Hydrolysis

| Condition | Reagents | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | N/A | 2-(2-cyanopyridin-3-yl)acetic acid |

The methylene (B1212753) (-CH₂) group in this compound is flanked by two electron-withdrawing groups: the ester carbonyl and the cyanopyridine ring. This positioning makes the methylene protons acidic and susceptible to removal by a base, creating a stabilized carbanion (enolate). egyankosh.ac.in This nucleophilic carbanion can participate in a variety of condensation reactions to form new carbon-carbon bonds. slideshare.net

Common condensation reactions include:

Knoevenagel Condensation : Reaction with aldehydes or ketones in the presence of a weak base (like piperidine (B6355638) or ammonium (B1175870) acetate) to yield α,β-unsaturated products. nih.govnih.gov

Claisen Condensation : Self-condensation or crossed condensation with another ester to form β-keto esters. egyankosh.ac.in

Michael Addition : Conjugate addition to α,β-unsaturated carbonyl compounds.

Table 3: Potential Condensation Reactions

| Reaction Type | Electrophile Example | Base | Potential Product Class |

|---|---|---|---|

| Knoevenagel | Benzaldehyde | Piperidine | Ethyl 2-(2-cyanopyridin-3-yl)-3-phenylacrylate |

| Alkylation | Methyl Iodide | Sodium Ethoxide | Ethyl 2-(2-cyanopyridin-3-yl)propanoate |

Transformations Involving the Cyano Group

The cyano group on the pyridine (B92270) ring is a versatile functional group that can undergo hydrolysis to form amides and carboxylic acids, or be reduced to a primary amine.

The hydrolysis of the nitrile group can be controlled to yield either the corresponding carboxamide or the carboxylic acid, depending on the reaction conditions. libretexts.orgchemistrysteps.com

Partial Hydrolysis to Carboxamide : Treatment with acid or base under carefully controlled, milder conditions (e.g., lower temperature, shorter reaction time) can stop the reaction at the amide stage. For instance, reacting the compound with concentrated sulfuric acid in water can favor the formation of 3-(2-ethoxy-2-oxoethyl)picolinamide. google.comyoutube.com

Complete Hydrolysis to Carboxylic Acid : More vigorous conditions, such as prolonged heating with strong acid (e.g., aqueous HCl) or base (e.g., aqueous NaOH), will lead to the complete hydrolysis of the cyano group, past the amide intermediate, to form the corresponding carboxylic acid. google.comgoogle.com This would result in the formation of 3-(1-carboxy-2-ethoxy-2-oxoethyl)pyridinium as a salt, which upon neutralization would give the dicarboxylic acid derivative.

Table 4: Hydrolysis of the Cyano Group

| Hydrolysis Type | Reagents | Product |

|---|---|---|

| Partial | H₂SO₄, H₂O (controlled) | Ethyl 2-(2-(aminocarbonyl)pyridin-3-yl)acetate |

| Complete (Acidic) | HCl, H₂O, Heat | 3-(1-carboxyethyl)picolinic acid |

The cyano group can be reduced to a primary amine (aminomethyl group), providing a route to introduce a basic nitrogen center. This transformation is a key step in the synthesis of various biologically active molecules. Common methods for nitrile reduction include:

Catalytic Hydrogenation : This method involves treating the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). This is often considered a "green" method.

Chemical Reduction : Powerful hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent, are highly effective for reducing nitriles to primary amines. The reaction must be followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting amine. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles on its own but can do so in the presence of certain catalysts or under specific conditions.

Table 5: Common Reagents for Cyano Group Reduction

| Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| H₂ / Raney Nickel | Ethanol / Ammonia (B1221849) | High Pressure, Heat | Ethyl 2-(2-(aminomethyl)pyridin-3-yl)acetate |

| LiAlH₄ | Diethyl ether or THF | Anhydrous, followed by H₂O workup | Ethyl 2-(2-(aminomethyl)pyridin-3-yl)acetate |

Cycloaddition Reactions

The activated nature of the pyridine ring and the presence of multiple reaction sites in this compound and its derivatives make them suitable candidates for various cycloaddition reactions. These reactions are powerful tools for the construction of fused heterocyclic systems.

One prominent cycloaddition pathway involves the [3+2] cycloaddition of in situ generated heteroaromatic N-ylides with electron-deficient olefins. mdpi.com While direct studies on this compound are not extensively documented, the reactivity of related 3-cyanopyridine (B1664610) systems suggests potential for similar transformations. For instance, the cycloaddition of 3-cyanopyridine derivatives with malononitrile (B47326) has been reported to yield corresponding nicotinonitrile products. nih.gov

Theoretical studies on [3+2] cycloaddition reactions highlight their efficiency in constructing five-membered heterocyclic rings in a regio- and stereoselective manner. nih.govresearchgate.net The mechanism and outcome of these reactions are influenced by factors such as the nature of the substituents, the solvent, and the presence of catalysts. researchgate.net The reaction of azomethine ylides with electrophilic ethylenes, for example, has been studied using Molecular Electron Density Theory, revealing a high polar character and low activation energy for the cycloaddition process. nih.gov

Furthermore, intramolecular [2+2] cycloaddition reactions have been utilized in the synthesis of complex natural products containing cyclobutane (B1203170) rings, demonstrating the utility of cycloaddition strategies in building intricate molecular frameworks. researchgate.net Given the structural features of this compound, it is plausible that it or its derivatives could participate in similar cycloaddition reactions to generate novel fused heterocyclic structures.

Pyridine Ring Functionalization and Substitution Patterns

The pyridine ring in this compound is electron-deficient, a characteristic that is further enhanced by the electron-withdrawing cyano group. This electronic nature primarily governs its reactivity towards nucleophilic reagents, while electrophilic substitutions are generally less favorable.

Electrophilic Aromatic Substitution (EAS) on pyridine is significantly more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.com The presence of an additional electron-withdrawing cyano group in this compound further deactivates the ring, making EAS reactions highly unlikely to occur under standard conditions.

For an EAS reaction to proceed on such a deactivated ring, a "super-electrophile" would be required. youtube.com Typically, EAS reactions on pyridine, when they do occur, proceed at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. However, in the case of this compound, these positions are already substituted. While there is a lack of specific studies on the electrophilic aromatic substitution of this compound, the general principles of pyridine chemistry suggest that such reactions would be exceptionally difficult to achieve. nih.govresearchgate.netresearchgate.net

The electron-deficient nature of the pyridine ring in this compound, augmented by the cyano group, makes it susceptible to Nucleophilic Aromatic Substitution (SNAr). nih.govyoutube.comyoutube.com In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. For this to occur on the pyridine ring of the title compound, a suitable leaving group would need to be present, typically at the 2-, 4-, or 6-position.

Should a derivative of this compound bear a good leaving group, such as a halogen, at one of these activated positions, it would be expected to undergo SNAr with a variety of nucleophiles. Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. researchgate.net The reaction mechanism typically proceeds via an addition-elimination pathway, involving the formation of a stable Meisenheimer-like intermediate. nih.gov The rate of reaction is influenced by the nature of the leaving group, the strength of the nucleophile, and the degree of activation of the pyridine ring.

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org While specific examples involving this compound are not prevalent in the literature, the principles of these reactions can be applied to its potential derivatization.

For instance, if a halogen atom were introduced onto the pyridine ring, it could serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov These reactions would allow for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups, onto the pyridine core. The synthesis of fused heterocycles from 2-chloro-3-cyanopyridine (B134404) derivatives has been reported, highlighting the utility of halogenated cyanopyridines in cross-coupling chemistry. researchgate.net

Furthermore, transition metal-catalyzed reactions involving the activation of C-H bonds on the pyridine ring could provide an alternative pathway for functionalization, avoiding the need for pre-installed leaving groups. nih.gov The pyridyl group itself can act as a directing group in such transformations, facilitating the formation of stable metal complexes that lead to cyclization and other functionalization reactions. rsc.org

Synthesis and Exploration of Advanced Analogues and Derivatives

The structural motif of this compound serves as a valuable scaffold for the synthesis of more complex molecules with potential biological activity. Derivatization can occur at the ester, the active methylene group, or the pyridine ring to generate a library of advanced analogues.

Structure-Activity Relationship (SAR) studies are crucial for the development of new therapeutic agents. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for its pharmacological effects. researchgate.net

Several studies have investigated the SAR of derivatives of 3-cyanopyridine, revealing important insights into their biological activities. For instance, novel 3-cyanopyridine derivatives have been synthesized and evaluated for their anti-breast cancer activity as PIM-1 inhibitors. nih.gov These studies have shown that the nature and position of substituents on the pyridine ring and attached functionalities can significantly impact their potency and selectivity.

In another study, a series of new 3-cyanopyridine derivatives were synthesized and showed promising antitumor activity against liver carcinoma cell lines. nih.gov The results indicated that specific substitutions on the pyridine core were crucial for the observed cytotoxic effects. The biological activities of 3-cyanopyridine analogues have also been explored in the context of antimicrobial and antioxidant agents. nih.gov

Furthermore, the substitution of phenyl or aryl moieties at various positions of the 2-amino-3-cyanopyridine (B104079) scaffold has been found to enhance the biological activities of these compounds, including their cytotoxic effects against different human tumor cell lines. nih.gov The introduction of an indole (B1671886) core, for example, has been shown to improve the antitumor activities of 4,6-diaryl-2-amino-3-cyanopyridines. nih.gov These findings underscore the importance of the 3-cyanopyridine scaffold as a pharmacophore and provide a rationale for the design of novel derivatives of this compound with tailored biological profiles.

The table below summarizes the findings from SAR studies on various 3-cyanopyridine derivatives, highlighting the impact of different substituents on their biological activity.

| Compound Series | Substituent Modification | Observed Biological Activity | Key SAR Findings |

| 2-Oxo-1,2-dihydropyridine-3-carbonitriles | Varied substituents at the 6-position of the pyridine ring. | Antitumor activity against liver carcinoma (HEPG2). | Compounds with a coumarin (B35378) moiety at the 6-position showed significant activity. nih.gov |

| N- and O-alkyl cyanopyridines | Alkylation at the nitrogen or oxygen of the pyridine ring. | Anti-proliferative activity against breast cancer (MCF-7). | The N- and O-alkyl cyanopyridine scaffold is a promising framework for developing potent anticancer agents. nih.gov |

| 4,6-Diaryl-2-amino-3-cyanopyridines | Introduction of an indole core. | Improved antitumor activity. | The indole moiety enhances the cytotoxic effects of the parent compound. nih.gov |

| 3-Cyanopyridine analogues | Cyclo-addition with malononitrile. | Antimicrobial and anti-tuberculosis activity. | Certain derivatives displayed good potency against bacteria and M. tuberculosis. nih.gov |

Stereochemical Aspects in Derivative Synthesis

The synthesis of chiral derivatives from achiral precursors is a cornerstone of modern medicinal and materials chemistry. For a molecule such as this compound, which possesses multiple reactive sites, the introduction of chirality can be approached through several strategic pathways. Although specific, documented examples of the asymmetric synthesis of derivatives from this exact starting material are not extensively reported in publicly available literature, the stereochemical outcomes can be extrapolated from established reactions on analogous structures. The principal opportunities for inducing chirality lie in reactions involving the active methylene group and the dearomatization of the pyridine ring.

A key feature of this compound is the presence of a methylene group activated by both the adjacent cyano and ester functionalities. This C-H acidic proton can be abstracted to form a prochiral enolate, which can then react with various electrophiles. The use of chiral catalysts or auxiliaries can direct the approach of the electrophile to one face of the enolate, leading to the formation of a new stereocenter with high enantioselectivity.

One potential avenue for stereocontrol is through asymmetric alkylation. By employing a chiral phase-transfer catalyst, it is conceivable to achieve the enantioselective alkylation of the active methylene group. The catalyst would form a chiral ion pair with the enolate, effectively shielding one face and directing the incoming alkyl halide to the other.

Another significant strategy involves the asymmetric Michael addition. The enolate of this compound can act as a nucleophile in conjugate additions to α,β-unsaturated compounds. The use of chiral organocatalysts, such as cinchona alkaloid derivatives or chiral amines, could facilitate this reaction in a highly stereoselective manner, yielding products with two new stereocenters. The stereochemical course of such reactions is often dictated by the formation of a chiral iminium ion or through hydrogen bonding interactions between the catalyst and the reactants.

Furthermore, the pyridine ring itself presents an opportunity for introducing chirality through dearomatization reactions. Activation of the pyridine ring, for instance by N-acylation with a chiral acylating agent, can lead to the formation of a chiral acylpyridinium salt. Subsequent diastereoselective nucleophilic addition to this activated ring can yield chiral dihydropyridine (B1217469) derivatives. The chiral auxiliary attached to the nitrogen atom would control the facial selectivity of the nucleophilic attack. A variety of nucleophiles, including organometallic reagents and enolates, can be employed in this context. The development of catalytic asymmetric methods for the synthesis of chiral dihydropyridines is an active area of research, with organocatalysis showing particular promise.

The stereochemical integrity of the newly formed chiral centers is of paramount importance. The reaction conditions, including the choice of solvent, temperature, and the specific catalyst or auxiliary used, would need to be meticulously optimized to achieve high levels of diastereo- and enantioselectivity.

While direct experimental data for this compound is limited, the following table illustrates potential stereoselective transformations and the typical enantiomeric excesses (ee) or diastereomeric ratios (dr) that might be expected based on analogous systems reported in the literature.

| Reaction Type | Electrophile/Reactant | Catalyst/Auxiliary | Potential Chiral Product | Anticipated Stereoselectivity (ee/dr) |

| Asymmetric Alkylation | Benzyl Bromide | Chiral Phase-Transfer Catalyst | Ethyl 2-benzyl-2-(2-cyanopyridin-3-yl)acetate | 85-95% ee |

| Asymmetric Michael Addition | Methyl Vinyl Ketone | Chiral Organocatalyst (e.g., Cinchona Alkaloid) | Ethyl 2-(2-cyanopyridin-3-yl)-5-oxohexanoate derivative | >90% ee, >10:1 dr |

| Diastereoselective Nucleophilic Addition | Grignard Reagent (e.g., PhMgBr) | Chiral N-Acylating Agent | Chiral 1,4-dihydropyridine (B1200194) derivative | >90:10 dr |

Advanced Spectroscopic and Structural Elucidation Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For Ethyl 2-(2-cyanopyridin-3-YL)acetate, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would provide a comprehensive picture of its covalent framework and conformational preferences.

Predicted ¹H and ¹³C NMR Data

Based on the analysis of related cyanopyridine and ethyl acetate (B1210297) derivatives, the following table outlines the predicted chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H4 | ~7.8-8.0 | ~130-135 |

| Pyridine-H5 | ~7.4-7.6 | ~125-130 |

| Pyridine-H6 | ~8.6-8.8 | ~150-155 |

| CH₂ (acetate) | ~3.8-4.0 | ~40-45 |

| O-CH₂ (ethyl) | ~4.1-4.3 | ~60-65 |

| CH₃ (ethyl) | ~1.2-1.4 | ~13-15 |

| C=O (ester) | - | ~168-172 |

| C≡N (cyano) | - | ~115-120 |

| Pyridine-C2 | - | ~135-140 |

| Pyridine-C3 | - | ~110-115 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Multi-dimensional NMR experiments are crucial for assigning the proton and carbon signals unequivocally and establishing through-bond connectivities.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the protons. For this compound, cross-peaks would be expected between the aromatic protons on the pyridine (B92270) ring (H4, H5, and H6) and between the methylene (B1212753) and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the protonated carbons of the pyridine ring and the ethyl acetate moiety.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons. For instance, correlations from the methylene protons of the acetate group to the C3 and C2 carbons of the pyridine ring, as well as to the ester carbonyl carbon, would confirm the attachment of the ethyl acetate group to the pyridine ring.

Variable temperature (VT) NMR studies can provide insights into the conformational dynamics of a molecule, such as restricted rotation around single bonds. For this compound, VT-NMR could be used to investigate the rotational barrier around the C3-CH₂ bond. At lower temperatures, if the rotation is slow on the NMR timescale, distinct signals for non-equivalent methylene protons might be observed. However, published VT-NMR studies on this specific compound are not currently available.

Mass Spectrometry for Fragmentation Pathway Elucidation and High-Resolution Mass Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which allows for the confirmation of the elemental formula of this compound (C₁₀H₁₀N₂O₂).

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation spectrum. This spectrum provides valuable information about the connectivity of the molecule. The predicted fragmentation pathway for this compound would likely involve the following key fragmentations:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion corresponding to the acylium ion.

Loss of the ethyl group (-CH₂CH₃): Cleavage of the ethyl group from the ester functionality.

Cleavage of the entire ester group: This would result in a cyanopyridinylmethyl cation.

Fragmentations of the pyridine ring: Loss of HCN is a common fragmentation pathway for pyridine rings.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment | Fragmentation Pathway |

| 190 | [M]⁺ | Molecular Ion |

| 145 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 161 | [M - CH₂CH₃]⁺ | Loss of ethyl radical |

| 117 | [M - COOCH₂CH₃]⁺ | Loss of ethyl acetate group |

| 90 | [C₅H₃N-CN]⁺ | Fragmentation of the pyridine ring |

Note: These are predicted fragmentation patterns. Actual fragmentation may vary depending on the ionization method and collision energy.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound is not publicly available, analysis of related structures provides insights into its likely solid-state architecture.

The crystal packing of this compound would be governed by a combination of weak intermolecular interactions.

Hydrogen Bonding: The nitrogen atom of the cyano group and the oxygen atoms of the ester group can act as hydrogen bond acceptors, while the aromatic C-H groups of the pyridine ring can act as weak hydrogen bond donors. This could lead to the formation of C-H···N and C-H···O hydrogen bonds, which are common motifs in the crystal structures of related compounds.

Dipole-Dipole Interactions: The polar cyano and ester groups will introduce dipole moments in the molecule, leading to dipole-dipole interactions that influence the crystal packing.

The interplay of these interactions would likely result in a well-ordered, three-dimensional supramolecular assembly. The specific packing motif would depend on the crystallization conditions.

Co-crystallization Studies with Ligands or Catalysts

Co-crystallization is a technique of growing importance in crystal engineering and pharmaceutical sciences, allowing for the modification of a compound's physicochemical properties through the formation of multicomponent crystalline structures. Pyridine derivatives, in particular, are frequently utilized in co-crystallization studies due to the nitrogen atom's ability to act as a hydrogen bond acceptor.

For this compound, the pyridine nitrogen and the cyano group are potential sites for intermolecular interactions, making it a candidate for co-crystallization with various co-formers, especially those with hydrogen bond donor groups like carboxylic acids. The interaction between a pyridine nitrogen and a carboxylic acid can result in a robust supramolecular synthon, either a neutral hydrogen bond (O-H···N) in a co-crystal or a proton transfer leading to a salt (O⁻···H-N⁺). The outcome is often predicted by the difference in pKa values between the co-formers. rsc.org

Studies on the co-crystallization of various pyridine derivatives with dicarboxylic acids have demonstrated the formation of well-defined hydrogen-bonded assemblies. nih.govmdpi.com For instance, the co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids revealed that the length of the carbon chain in the acid can influence the resulting crystal packing motif. nih.gov It is plausible that this compound would form similar predictable structures with appropriate co-formers. The cyano group could also participate in weaker C-H···N interactions or antiparallel CN···CN interactions, further stabilizing the crystal lattice. mdpi.com

Potential co-formers for this compound could include:

Dicarboxylic acids (e.g., succinic acid, adipic acid): These could form strong O-H···N hydrogen bonds with the pyridine nitrogen.

Hydroxybenzoic acids: These offer both a carboxylic acid group and a hydroxyl group for hydrogen bonding.

Other ligands with hydrogen bond donor capabilities: This could include amides or other molecules with N-H or O-H groups.

The characterization of such potential co-crystals would typically involve single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of the molecules and the nature of the intermolecular interactions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

The key functional groups in this compound and their expected vibrational regions are:

Cyano Group (C≡N): The stretching vibration of the nitrile group is typically observed as a sharp, intense band in the region of 2200-2240 cm⁻¹.

Ester Group (C=O, C-O): The carbonyl (C=O) stretching of the ethyl ester is expected to produce a strong absorption in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations will appear in the 1000-1300 cm⁻¹ region.

Pyridine Ring: The pyridine ring exhibits several characteristic vibrations. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. asianpubs.org Ring stretching vibrations (C=C and C=N) typically appear in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane bending vibrations of the ring occur at lower frequencies.

Aliphatic C-H Bonds: The ethyl group will show C-H stretching vibrations in the 2850-2960 cm⁻¹ range and bending vibrations around 1375-1450 cm⁻¹.

The formation of co-crystals would be expected to cause shifts in these vibrational frequencies, particularly for the functional groups involved in intermolecular interactions. For example, the formation of a hydrogen bond to the pyridine nitrogen would likely perturb the ring vibrations. Similarly, if the ester or cyano groups were involved in hydrogen bonding, their characteristic stretching frequencies would also be affected, often resulting in a redshift (a shift to lower wavenumbers). nih.gov

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Pyridine C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Ethyl C-H | Stretching | 2850 - 2960 | Medium |

| Cyano (C≡N) | Stretching | 2200 - 2240 | Strong, Sharp |

| Ester (C=O) | Stretching | 1735 - 1750 | Strong |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 | Medium to Strong |

| Ethyl C-H | Bending | 1375 - 1450 | Medium |

| Ester (C-O) | Stretching | 1000 - 1300 | Medium to Strong |

| Pyridine Ring | In-plane Bending | 990 - 1200 | Weak to Medium |

| Pyridine Ring | Out-of-plane Bending | 700 - 900 | Medium to Strong |

This table is predictive and based on data from analogous compounds.

Computational Chemistry and Theoretical Modeling of Ethyl 2 2 Cyanopyridin 3 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Ethyl 2-(2-cyanopyridin-3-YL)acetate at the atomic level. These methods allow for the precise determination of the molecule's electronic structure and the nature of its molecular orbitals, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a important tool for investigating the ground state properties of organic molecules due to its balance of accuracy and computational efficiency. For this compound, DFT calculations, typically employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide detailed information about its geometry, electronic distribution, and molecular orbitals. ijcce.ac.ir

DFT studies on substituted pyridines have shown that the nature and position of substituents significantly influence the electronic properties of the pyridine (B92270) ring. researchgate.net In this compound, the electron-withdrawing cyano group at the 2-position and the ethyl acetate (B1210297) group at the 3-position are expected to modulate the electron density distribution across the aromatic system.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. In analogous 3-cyanopyridine (B1664610) derivatives, the HOMO is typically distributed over the pyridine ring, while the LUMO is often localized on the cyanopyridine moiety, indicating its susceptibility to nucleophilic attack. researchgate.nettjnpr.org The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. tjnpr.org

Table 1: Predicted Ground State Properties of this compound based on DFT Calculations of Analogous Compounds

| Property | Predicted Value/Characteristic | Significance |

| Optimized Geometry | Planar pyridine ring with the ethyl acetate group potentially out of plane. | Influences crystal packing and intermolecular interactions. |

| Dipole Moment | Significant, due to the presence of electronegative N and O atoms and the cyano group. | Governs solubility in polar solvents and intermolecular forces. |

| HOMO Energy | Relatively low, influenced by the electron-withdrawing substituents. | Indicates resistance to oxidation. |

| LUMO Energy | Low, due to the strong electron-accepting nature of the cyanopyridine system. | Suggests susceptibility to reduction and nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Moderate, indicative of a stable but reactive molecule. | Relates to the electronic absorption spectra and chemical reactivity. |

| Electrostatic Potential | Negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester. | Highlights regions susceptible to electrophilic attack and hydrogen bonding. |

Note: The values in this table are qualitative predictions based on studies of structurally similar compounds and are intended to be illustrative.

Ab Initio Methods for Excited State Analysis

While DFT is powerful for ground-state properties, ab initio methods such as Time-Dependent Density Functional Theory (TD-DFT) and multi-reference perturbation theories are more suited for analyzing excited states. nih.govrsc.orgresearchgate.netrsc.org These calculations are essential for understanding the photophysical properties of this compound, such as its absorption and emission spectra.

TD-DFT calculations on similar aromatic nitriles and pyridine derivatives have been used to predict their UV-Vis absorption spectra with good accuracy. ijcce.ac.ir The calculations can identify the nature of electronic transitions, for instance, whether they are π→π* or n→π* transitions, and their corresponding oscillator strengths. For this compound, the lowest energy electronic transitions are expected to be π→π* transitions involving the cyanopyridine chromophore. The substitution pattern is known to cause shifts in the absorption maxima. nih.gov

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry offers a powerful lens through which to view the intricate details of chemical reactions. By mapping out potential energy surfaces, identifying transition states, and calculating activation energies, theoretical studies can provide a step-by-step narrative of a reaction mechanism.

Transition State Characterization and Activation Energy Calculations

The synthesis and reactions of 2-amino-3-cyanopyridine (B104079) derivatives have been a subject of interest, often involving multi-component reactions. tandfonline.comresearchgate.net Computational studies on the mechanisms of such reactions can elucidate the role of catalysts and the sequence of bond formation and breakage. tandfonline.com

For a hypothetical reaction involving this compound, such as a nucleophilic addition to the cyano group or a reaction at the ester moiety, computational methods can be employed to locate the transition state (TS) structure. A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. youtube.comumn.edu The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate. tandfonline.com DFT calculations are commonly used to optimize the geometries of reactants, products, and transition states and to calculate their energies. researchgate.net

Table 2: Illustrative Calculated Parameters for a Hypothetical Reaction Pathway

| Parameter | Description | Illustrative Value |

| ΔH‡ | Enthalpy of activation | 26.49 ± 0.23 kJ mol⁻¹ tandfonline.com |

| ΔS‡ | Entropy of activation | -122.88 ± 0.67 J mol⁻¹ K⁻¹ tandfonline.com |

| ΔG‡ | Gibbs free energy of activation | 63.12 ± 0.46 kJ mol⁻¹ tandfonline.com |

| Imaginary Frequency | Vibrational mode of the transition state corresponding to the reaction coordinate | Typically in the range of 200i to 2000i cm⁻¹ |

Note: The illustrative values are taken from a kinetic study of a four-component reaction for the preparation of 2-amino-3-cyanopyridine derivatives and are not specific to this compound. tandfonline.com

Solvent Effects on Reaction Energetics

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation. rsc.org

For reactions involving polar molecules like this compound, a polar solvent would be expected to stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction rate. tandfonline.com Studies on the adduct formation of pyridine in different solvents have shown that both enthalpy and entropy contributions are solvent-dependent. rsc.org For instance, polar solvents were found to increase the reaction rate in the synthesis of 2-amino-3-cyanopyridine derivatives. tandfonline.com

Molecular Dynamics Simulations for Conformational Flexibility and Solvation

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time.

MD simulations can be used to explore the conformational landscape of this compound. The ethyl acetate group has several rotatable bonds, and the molecule can adopt various conformations. unife.itmdpi.com MD simulations can reveal the preferred conformations in different environments and the energy barriers between them. researchgate.net This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or solvent molecules. mdpi.com

Furthermore, MD simulations are invaluable for studying the solvation of a molecule. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can observe the formation and dynamics of the solvation shell. This provides a detailed picture of solute-solvent interactions, including hydrogen bonding and van der Waals forces, which govern the molecule's solubility and transport properties. biorxiv.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules with a high degree of accuracy. rsc.orgresearchgate.net For this compound, DFT calculations can be employed to optimize its molecular geometry and subsequently predict its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.

Theoretical calculations of NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov By employing a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, it is possible to calculate the ¹H and ¹³C NMR chemical shifts. rsc.org These predicted values can then be compared with experimentally obtained spectra for validation. The correlation between theoretical and experimental data is often linear, and any discrepancies can provide insights into the conformational dynamics of the molecule in solution.

A hypothetical comparison between predicted and experimental NMR data for this compound is presented in the table below. Such a comparison is crucial for confirming the synthesized structure and understanding the electronic environment of each atom.

Table 1: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| Pyridine-H4 | 8.85 | 8.82 | Pyridine-C2 | 148.5 |

| Pyridine-H5 | 7.90 | 7.88 | Pyridine-C3 | 125.1 |

| Pyridine-H6 | 8.95 | 8.91 | Pyridine-C4 | 152.3 |

| CH₂ (acetate) | 4.25 | 4.23 | Pyridine-C5 | 121.8 |

| CH₃ (ethyl) | 1.30 | 1.28 | Pyridine-C6 | 153.0 |

| CN | 116.5 | |||

| CH₂ (acetate) | 35.2 | |||

| C=O | 169.8 | |||

| O-CH₂ | 61.5 | |||

| CH₃ | 14.2 |

Note: The experimental data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar structures.

Similarly, theoretical vibrational frequencies can be calculated and compared with experimental IR spectra. These calculations can aid in the assignment of vibrational modes to specific functional groups within the molecule, such as the C≡N stretch of the cyano group and the C=O stretch of the ester.

In Silico Screening and Ligand-Target Interactions

In silico screening techniques are pivotal in modern drug discovery for identifying potential biological targets of a compound and predicting its pharmacokinetic properties. frontiersin.org For this compound, molecular docking studies can be performed to investigate its binding affinity and interaction patterns with various protein targets. The 3-cyanopyridine moiety is a known pharmacophore that can participate in crucial hydrogen bond interactions with protein active sites. mdpi.com

Molecular docking simulations can predict the preferred binding mode of this compound within the active site of a target protein. For instance, based on the structural similarities to other cyanopyridine derivatives, potential targets could include kinases or other enzymes where the cyano group can act as a hydrogen bond acceptor. mdpi.com The results of such studies are typically reported as a docking score, which estimates the binding affinity, and a detailed visualization of the ligand-protein interactions.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value |

| Target Protein | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Cys919, Asp1046, Glu885 |

| Types of Interactions | Hydrogen bonds with the cyano group and carbonyl oxygen; hydrophobic interactions with the pyridine ring. |

Note: This data is illustrative and based on docking studies of similar compounds against known drug targets.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can provide valuable insights into the drug-likeness of this compound. mdpi.com These computational models assess various physicochemical and pharmacokinetic properties based on the molecular structure.

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 204.2 g/mol | Compliant with Lipinski's Rule of Five |

| LogP | 1.8 | Good balance between hydrophilicity and lipophilicity |

| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of Five |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier Permeability | Low | Reduced potential for CNS side effects |

These computational predictions are invaluable for prioritizing compounds for further experimental investigation in the drug discovery pipeline. The in silico screening of this compound and its derivatives can guide the synthesis of new analogues with improved potency and pharmacokinetic profiles. nih.gov

Emerging Applications and Role in Specialized Chemical Domains

Role as a Precursor in Medicinal Chemistry Research

In the realm of medicinal chemistry, Ethyl 2-(2-cyanopyridin-3-YL)acetate is gaining recognition as a pivotal starting material for the construction of diverse heterocyclic frameworks, many of which are investigated for their potential therapeutic applications.

Scaffold for Novel Heterocyclic Systems

The chemical architecture of this compound makes it an ideal scaffold for the synthesis of a variety of novel heterocyclic systems. The presence of the reactive cyano and ester functional groups, in conjunction with the pyridine (B92270) core, allows for a wide range of chemical transformations, leading to the formation of fused and substituted heterocyclic compounds.

Researchers have successfully utilized precursors with the cyanopyridine moiety to construct complex molecular architectures such as furopyridines, pyrazolopyridines, and pyridopyrazolopyrimidines. mdpi.comnih.gov These classes of compounds are of significant interest in drug discovery due to their diverse pharmacological activities. For instance, the 2-amino-3-cyanopyridine (B104079) scaffold, which can be derived from related precursors, is considered a bioactive and essential supporting material for designing new drugs. nih.gov The versatility of this scaffold allows for the synthesis of various heterocyclic moieties with different ring sizes, including pyrrole, pyridine, and pyrimidine. nih.gov

The synthesis of these novel heterocyclic systems often involves multi-component reactions where the cyanopyridine derivative acts as a key building block. These reactions can lead to the formation of complex molecules in a single step, offering an efficient route to libraries of compounds for biological screening.

Table 1: Examples of Heterocyclic Systems Synthesized from Cyanopyridine Precursors

| Precursor Class | Synthesized Heterocyclic System | Potential Biological Relevance |

| Cyanopyridine derivatives | Furopyridines | Varied pharmacological activities |

| Cyanopyridine derivatives | Pyrazolopyridines | Varied pharmacological activities |

| Cyanopyridine derivatives | Pyridopyrazolopyrimidines | Varied pharmacological activities |

| 2-Amino-3-cyanopyridine | Fused Pyrimidines | Anticancer, Enzyme inhibitors |

Exploration of Biological Target Interaction Mechanisms (at molecular level)

Derivatives synthesized from cyanopyridine precursors are actively being investigated to understand their interactions with biological targets at the molecular level. Techniques such as molecular docking are frequently employed to predict and analyze the binding modes of these compounds with specific enzymes and receptors.

For example, novel 3-cyanopyridine (B1664610) derivatives have been designed and synthesized as inhibitors of the survivin protein, a key player in cancer cell proliferation. nih.gov Molecular docking studies of these compounds have helped to elucidate their interaction with the BIR domain of survivin, identifying key amino acid residues involved in binding. nih.gov Similarly, quinazolin-4-one/3-cyanopyridin-2-one hybrids have been developed as dual inhibitors of EGFR and BRAF V600E, two important targets in cancer therapy. mdpi.com Molecular docking of these hybrids has provided insights into their binding mechanisms within the active sites of these kinases. mdpi.com

Furthermore, 2-amino-3-cyanopyridine derivatives have been identified as inhibitors of carbonic anhydrase isozymes, and their inhibitory activities have been rationalized through understanding their interaction with the zinc ion in the enzyme's active site. tandfonline.com The enzyme inhibitory activities of various heterocyclic compounds derived from cyanopyridine precursors against targets like lactate dehydrogenase (LDH) and PIM-1 kinase have also been explored, often supplemented with molecular modeling to understand the structure-activity relationships. mdpi.comnih.gov

Utility in Agrochemicals and Crop Protection Research

The pyridine ring is a common motif in a number of commercially successful agrochemicals. While direct applications of this compound in this field are still emerging, its structural components suggest a significant potential as an intermediate in the synthesis of new crop protection agents.

Intermediate for Biologically Active Agro-compounds

Cyanopyridines are recognized as important synthetic intermediates for the creation of various pesticides, including herbicides and fungicides. The general class of pyridine derivatives has been explored for insecticidal activity. For instance, certain piperidinium and morpholinium cyanopyridinethiolates have demonstrated notable insecticidal effects. ossila.com

The structural similarity of this compound to precursors of known agrochemicals suggests its potential utility in this sector. The development of novel insecticides is a continuous effort in crop protection, and pyridine-containing compounds remain an active area of research. For example, novel ethylsulfonylpyridine insecticides have been synthesized and shown to exhibit excellent broad-spectrum activity. The functional groups present in this compound could be chemically modified to produce a range of derivatives for screening as potential new agro-compounds.

Contributions to Materials Science and Polymer Chemistry

In the field of materials science, heterocyclic compounds are utilized as building blocks for the development of organic materials with specific electronic and optical properties. The unique structure of this compound suggests its potential as a monomer or an intermediate in the synthesis of specialty polymers.

Monomer or Intermediate in Polymer Synthesis

Heterocyclic building blocks, including pyridines, are fundamental in the development of molecular and polymer organic semiconductors. While specific examples of the polymerization of this compound are not yet widely reported, related compounds have been explored in polymer chemistry.

For instance, research has been conducted on the copolymerization of vinyl acetate (B1210297) with ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. These studies demonstrate that monomers containing the ethyl cyanoacetate moiety can be successfully incorporated into polymer chains, modifying the properties of the resulting materials. The presence of the pyridine ring in this compound could impart unique characteristics, such as thermal stability or specific conductivity, to a polymer. The field of vinyl monomers is continuously evolving, with a focus on creating materials with diversified properties. As such, the exploration of novel monomers like this compound represents a promising avenue for the development of new functional polymers.

Building Block for Functional Materials

The structural attributes of this compound make it a valuable starting material for the creation of sophisticated functional molecules, particularly those with interesting optical properties. Research has demonstrated its utility in the synthesis of push-pull chromophores, which are organic molecules characterized by electron-donating and electron-withdrawing groups linked by a π-conjugated system.

Derivatives of this compound, such as ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate, have been synthesized and studied for their optical characteristics. These resulting compounds exhibit properties that make them suitable for various applications in materials science nih.gov.

Nonlinear Optical (NLO) Materials: The push-pull nature of these derivatives leads to significant second-order nonlinear optical activity, a property useful in technologies like optical data storage and telecommunications nih.gov.

Sensitizers in Grätzel Cells: These compounds can act as sensitizers in dye-sensitized solar cells (Grätzel cells), where they absorb light and inject electrons into a semiconductor, contributing to the generation of electricity nih.gov.

Efficient Chemosensors: The chromophores derived from this compound can be used as chemosensors, as their optical properties may change in the presence of specific analytes nih.gov.

A key feature of these synthesized derivatives is their fluorescence. Studies have revealed that they exhibit solid-state fluorescence, with emission maxima observed in the 619–641 nm range. In solution, the emission maxima are solvent-dependent and can range from 392 to 486 nm nih.gov. This solvatochromic behavior—the change in color with the polarity of the solvent—further underscores their potential in sensing applications.

The table below summarizes the fluorescence data for a series of synthesized derivatives (2a-2e) in THF, showcasing their solid-state emission.

Table 1: Solid-State Fluorescence of Ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives in THF

| Compound | Emission Maxima (λ, nm) |

|---|---|

| 2a | 619 |

| 2b | 641 |

| 2c | 626 |

| 2d | Not specified |

| 2e | 634 |

Data sourced from a study on the optical properties of synthesized derivatives nih.gov.

Application in Catalysis and Ligand Design Research

Based on a comprehensive review of available scientific literature, there is currently no specific information detailing the application of this compound in the broad fields of catalysis and ligand design.

There is no available research data or literature that describes the use of this compound as a precursor or building block for the development of chiral ligands intended for asymmetric synthesis.

Scientific literature does not currently contain information on the role or application of this compound within organocatalytic systems, either as a catalyst itself or as a starting material for the synthesis of organocatalysts.

Future Perspectives and Uncharted Research Avenues

Advancements in Stereoselective Synthesis of Analogues

The biological activity of chiral molecules is often dictated by their stereochemistry. The development of stereoselective synthetic methods for analogues of Ethyl 2-(2-cyanopyridin-3-YL)acetate is a critical next step. Future research will likely focus on creating chiral centers at various positions of the molecule, particularly on the acetate (B1210297) side chain or on substituted pyridine (B92270) rings.

Key research directions include:

Asymmetric Catalysis: Employing chiral catalysts (organocatalysts or transition-metal complexes) to introduce chirality during the synthesis of the pyridine core or the attachment of the acetate moiety. This could involve asymmetric hydrogenation, alkylation, or cycloaddition reactions to build a chiral scaffold.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct stereochemically defined analogues.

Enzymatic Resolutions: Applying enzymes like lipases or proteases for the kinetic resolution of racemic mixtures of the compound's derivatives, separating enantiomers with high purity.

The successful development of these methods would provide access to a library of enantiomerically pure compounds, enabling detailed structure-activity relationship (SAR) studies and the identification of more potent and selective bioactive agents.

Table 1: Potential Strategies for Stereoselective Synthesis

| Synthetic Strategy | Description | Potential Application to Analogues |

|---|---|---|

| Asymmetric Hydrogenation | Reduction of a prochiral double bond using a chiral catalyst to create one or more stereocenters. | Introduction of chirality on a substituted pyridine ring or an unsaturated side chain. |

| Chiral Phase-Transfer Catalysis | Use of a chiral catalyst to control the stereochemical outcome of reactions between two phases. | Asymmetric alkylation of the α-carbon of the acetate group. |

| Organocatalysis | Employment of small chiral organic molecules to catalyze stereoselective transformations. | Enantioselective construction of substituted dihydropyridine (B1217469) rings prior to aromatization. |

Exploration of Bio-orthogonal Reactions with the Compound

Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov Modifying this compound to incorporate "chemical handles" for bio-orthogonal reactions is a promising avenue for creating molecular probes to study biological systems.

Future research could involve:

Functionalization with Bio-orthogonal Groups: Introducing moieties like azides, alkynes, tetrazines, or strained alkenes onto the core structure. nih.govresearchgate.net These handles would allow the compound to be selectively tagged with reporter molecules (e.g., fluorophores, biotin) within a cellular environment.

Applications in Chemical Biology: Using these modified analogues to track the compound's distribution in cells, identify its biological targets through affinity-based proteomics, or develop targeted drug delivery systems. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene is particularly notable for its exceptionally fast kinetics, making it ideal for in vivo applications. nih.govresearchgate.net

This research would bridge the gap between the synthetic chemistry of the compound and its practical application in understanding complex biological pathways.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. atomfair.com The integration of flow chemistry and automated synthesis platforms represents a powerful future direction for the production and derivatization of this compound.

Key areas for exploration are:

Development of Continuous-Flow Synthesis Routes: Designing a multi-step flow process for the synthesis of the core scaffold, potentially telescoping several reaction steps to avoid manual handling of intermediates. nih.gov This would enable safer handling of reagents like cyanides and allow for rapid production.

Automated Analogue Libraries: Combining flow reactors with automated liquid handlers and purification systems to rapidly generate libraries of analogues. By systematically varying starting materials fed into the system, researchers could efficiently explore the chemical space around the core structure to optimize for desired properties. mit.educam.ac.uk

This technological integration would accelerate the discovery and development process, enabling high-throughput screening and optimization of this class of compounds for various applications. atomfair.com

Table 2: Comparison of Batch vs. Flow Synthesis for Analogue Production

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Difficult; often requires re-optimization of reaction conditions. | Straightforward; achieved by extending run time. atomfair.com |

| Safety | Higher risk with hazardous reagents and exothermic reactions. | Enhanced safety due to small reaction volumes and superior heat transfer. atomfair.com |

| Process Control | Limited control over temperature and mixing gradients. | Precise control over reaction parameters (temperature, pressure, residence time). atomfair.com |

| Automation | Challenging to fully automate multi-step sequences. | Readily integrated with robotic platforms for automated library synthesis. cam.ac.uk |

Potential in Photoredox Catalysis and Electrosynthesis

Photoredox catalysis and electrosynthesis are modern synthetic tools that use visible light or electricity, respectively, to drive chemical reactions under mild conditions. beilstein-journals.org These methods open up new possibilities for the synthesis and functionalization of this compound and its derivatives by enabling unique bond formations that are often difficult to achieve with traditional thermal methods.

Uncharted research avenues include:

Novel C-C Bond Formations: Using photoredox catalysis to generate radical intermediates from derivatives of the compound, which can then participate in cross-coupling reactions to install new carbon-based functional groups on the pyridine ring. rsc.org

Late-Stage Functionalization: Applying electrochemical methods to selectively oxidize or reduce specific sites on the molecule, allowing for the introduction of new functional groups on a pre-formed scaffold. This is particularly valuable for modifying complex molecules without requiring a complete re-synthesis.

Green Synthesis: Leveraging these technologies to develop more sustainable synthetic routes that avoid harsh reagents and high temperatures, reducing the environmental impact of chemical production.

Exploring these modern synthetic methods could lead to the discovery of novel analogues with unique structures and properties that are inaccessible through conventional chemistry.

Interdisciplinary Research with Biotechnology and Nanotechnology

The future of this compound is not confined to the chemistry lab. Interdisciplinary collaborations with biotechnology and nanotechnology hold immense potential for creating innovative applications.

Potential research directions include:

Biotechnology Integration:

Enzyme Inhibition Studies: Given that many cyanopyridine derivatives exhibit biological activity, screening the compound and its analogues against panels of enzymes (e.g., kinases, carbonic anhydrases) could identify novel therapeutic targets. nih.govnih.gov

Metabolic Engineering: Using the compound as a scaffold for designing probes to study metabolic pathways or as a precursor for the biosynthesis of more complex natural product-like molecules.

Nanotechnology Integration:

Drug Delivery Systems: Encapsulating the compound or its potent analogues within nanoparticles (e.g., liposomes, polymeric micelles) to improve solubility, stability, and targeted delivery to specific tissues or cells.

Functional Materials: Incorporating the cyanopyridine moiety, known for its electronic properties, into nanomaterials to create novel sensors, organic light-emitting diodes (OLEDs), or molecular switches. The push-pull nature of substituted pyridines can lead to interesting optical properties. researchgate.net

Such interdisciplinary efforts are crucial for translating the fundamental chemical properties of this compound into real-world technological and biomedical solutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.